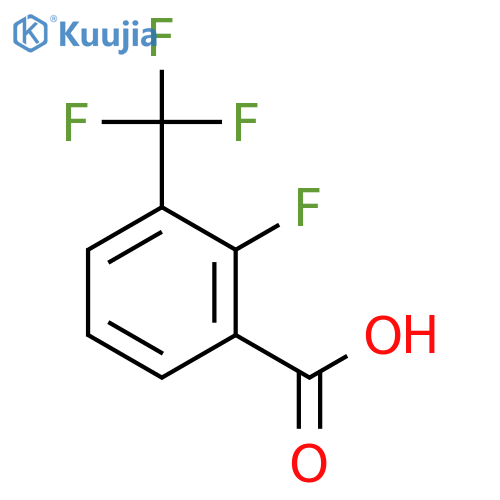

Cas no 115029-22-6 (2-Fluoro-3-(trifluoromethyl)benzoic acid)

2-Fluoro-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-(trifluoromethyl)benzoic acid

- alpha,alpha,alpha,2-Tetrafluoro-m-toluic acid

- 2-Fluoro-3-trifluoromethylbenzioc acid

- 2-Fluoro-3-trifluoromethyl-benzoic acid

- 3-trifluoromethyl-2-fluorobenzoic acid

- α,α,α,2-Tetrafluoro-m-toluic Acid

- BUTTPARK 29\06-65

- RARECHEM AL BO 0625

- à,à,à,2-tetrafluoro-m-toluic acid

- 3-Carboxy-2-fluorobenzotrifluoride

- 4-Fluoro-3-trifluoromethylbenzenethiol

- Benzoic acid,2-fluoro-3-(trifluoroMethyl)-

- α,α,α,2-Tetrafluoro-m-toluic Acid

- 2-Fluoro-3-(trifluoromethyl)benzoicacid98%

- DTXSID00333769

- CL8045

- AC-3987

- F0619

- J-509360

- SY022251

- 2-fluoro-3-(trifluoromethyl) benzoic acid

- 1-Cyclohexene-1-carboxaldehyde, 2-chloro-

- PS-8050

- AKOS005146280

- EN300-101462

- SCHEMBL398909

- AM808240

- BCP9000106

- 115029-22-6

- Benzoic acid, 2-fluoro-3-(trifluoromethyl)-

- MFCD00040980

- FT-0612309

- CS-0007568

- 2-fluoro-3-trifluoromethylbenzoic acid

- BCP26716

- 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98%

- 2-Fluoro-3-(trifluoromethyl)benzoic acid,95%

- DTXCID10284859

- DB-025023

- 2-Fluoro-3-(trifluoromethyl)benzoicacid

-

- MDL: MFCD00040980

- インチ: InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)

- InChIKey: XVEAMDNSCPPPCP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 208.01500

- どういたいしつりょう: 208.014742

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 37.3

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.4890

- ゆうかいてん: 125.0 to 129.0 deg-C

- ふってん: 249.6 °C at 760 mmHg

- フラッシュポイント: 104.7 °C

- PSA: 37.30000

- LogP: 2.54270

- ようかいせい: 未確定

2-Fluoro-3-(trifluoromethyl)benzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

2-Fluoro-3-(trifluoromethyl)benzoic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-3-(trifluoromethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB104802-5 g |

2-Fluoro-3-(trifluoromethyl)benzoic acid; 98% |

115029-22-6 | 5g |

€67.30 | 2022-06-12 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0619-1G |

2-Fluoro-3-(trifluoromethyl)benzoic Acid |

115029-22-6 | >98.0%(GC)(T) | 1g |

¥115.00 | 2024-04-18 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010315-1g |

2-Fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 98% | 1g |

¥29 | 2024-05-26 | |

| Enamine | EN300-101462-0.5g |

2-fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017488-5g |

2-Fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 98% | 5g |

¥85.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017488-10g |

2-Fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 98% | 10g |

¥144.00 | 2024-08-09 | |

| Enamine | EN300-101462-0.25g |

2-fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 95% | 0.25g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-101462-1.0g |

2-fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 95% | 1g |

$26.0 | 2023-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F43700-25g |

2-Fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 98% | 25g |

¥1239.0 | 2023-09-07 | |

| Fluorochem | 006394-1g |

2-Fluoro-3-(trifluoromethyl)benzoic acid |

115029-22-6 | 98% | 1g |

£10.00 | 2022-03-01 |

2-Fluoro-3-(trifluoromethyl)benzoic acid 関連文献

-

Seema Joshi,Rikeshwer P. Dewangan,Mohammad Shahar Yar,Diwan S. Rawat,Santosh Pasha RSC Adv. 2015 5 68610

2-Fluoro-3-(trifluoromethyl)benzoic acidに関する追加情報

Introduction to 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 115029-22-6)

2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 115029-22-6) is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of both fluoro and trifluoromethyl substituents on a benzoic acid backbone, exhibits distinct electronic and steric effects that make it a valuable scaffold for drug discovery and material science applications.

The structural motif of 2-fluoro-3-(trifluoromethyl)benzoic acid consists of a benzene ring substituted at the 2-position with a fluorine atom and at the 3-position with a trifluoromethyl group. The fluoro group introduces a slight electron-withdrawing effect through resonance, while the trifluoromethyl group exerts a stronger electron-withdrawing effect via inductive forces. This combination of substituents enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further derivatization and optimization.

In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their improved pharmacokinetic profiles, including enhanced bioavailability, reduced metabolic clearance, and increased binding affinity to biological targets. 2-Fluoro-3-(trifluoromethyl)benzoic acid is no exception and has been explored in various therapeutic areas, particularly in oncology and anti-inflammatory drug development.

One of the most compelling aspects of 2-fluoro-3-(trifluoromethyl)benzoic acid is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites—specifically the carboxylic acid group and the positions of the fluoro and trifluoromethyl substituents—to develop novel inhibitors targeting enzymes such as kinases and cyclooxygenases. These enzymes are often overexpressed in diseases like cancer and play crucial roles in inflammatory pathways.

Recent studies have highlighted the utility of 2-fluoro-3-(trifluoromethyl)benzoic acid in designing small-molecule inhibitors with improved selectivity and efficacy. For instance, derivatives of this compound have been shown to exhibit potent activity against specific isoforms of tyrosine kinases, which are implicated in tumor growth and progression. The fluorine atom at the 2-position modulates the electronic properties of the molecule, allowing for fine-tuning of binding interactions with protein targets.

The trifluoromethyl group, on the other hand, contributes to steric hindrance and enhances hydrophobic interactions, which are critical for achieving high affinity binding. This dual functionality has been exploited to develop compounds that exhibit better pharmacological properties compared to their non-fluorinated counterparts. The carboxylic acid moiety also provides a handle for further chemical modifications, enabling the synthesis of prodrugs or conjugates that can improve delivery or target specificity.

In agrochemical research, 2-fluoro-3-(trifluoromethyl)benzoic acid has been investigated as a building block for herbicides and fungicides. The presence of fluorine atoms is known to enhance the bioactivity of agrochemicals by improving their resistance to metabolic degradation. By incorporating this compound into larger molecular frameworks, researchers aim to develop next-generation crop protection agents with improved environmental profiles.

The synthesis of 2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common synthetic routes include halogenation followed by cross-coupling reactions or direct fluorination techniques. The introduction of both fluoro and trifluoromethyl groups requires careful control over reaction conditions to ensure high yields and purity.

Advances in synthetic methodologies have enabled more efficient production methods for fluorinated compounds like 2-fluoro-3-(trifluoromethyl)benzoic acid, making them more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have streamlined the introduction of fluorine atoms into complex molecular architectures, reducing both cost and environmental impact.

The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed to elucidate the structure and purity of these molecules. These tools are essential for ensuring that synthesized compounds meet stringent quality standards before they can be used in preclinical or clinical studies.

From a regulatory perspective, compounds like 2-fluoro-3-(trifluoromethyl)benzoic acid must undergo rigorous testing to assess their safety and efficacy before they can be commercialized. Regulatory agencies require comprehensive data on their toxicological profiles, pharmacokinetic behavior, and potential side effects. This regulatory framework ensures that only compounds with demonstrated therapeutic value reach patients or farmers.

In conclusion,2-fluoro-3-(trifluoromethyl)benzoic acid (CAS No. 115029-22-6) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it an ideal candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs. As synthetic chemistry continues to evolve, it is likely that derivatives of this compound will play an increasingly important role in developing innovative solutions for health and agriculture.

115029-22-6 (2-Fluoro-3-(trifluoromethyl)benzoic acid) 関連製品

- 67515-55-3(4-Fluoro-3-(trifluoromethyl)benzoic acid)

- 157337-81-0(2,4-Difluoro-3-(trifluoromethyl)benzoic Acid)

- 115029-23-7(2-Fluoro-5-(trifluoromethyl)benzoic acid)

- 115029-24-8(2-Fluoro-4-(trifluoromethyl)benzoic acid)

- 115754-21-7(3-Fluoro-4-(trifluoromethyl)benzoic acid)

- 2679935-94-3(benzyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo3.1.0hexane-3-carboxylate)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

- 1806587-57-4(Ethyl 2-(carboxymethyl)-5-propionylbenzoate)

- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)

- 173390-53-9(11-Morpholinoundecanoic acid)